molecular formula C23H22N2O6S B14975433 methyl 4-({[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetyl}amino)benzoate

methyl 4-({[4,6-dimethyl-2-oxo-3-(phenylsulfonyl)pyridin-1(2H)-yl]acetyl}amino)benzoate

Cat. No.: B14975433
M. Wt: 454.5 g/mol
InChI Key: AIMKUDOJBHUDCD-UHFFFAOYSA-N
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Description

METHYL 4-{2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDO}BENZOATE is a complex organic compound that features a benzenesulfonyl group, a dihydropyridinone moiety, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-{2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDO}BENZOATE typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Dihydropyridinone Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a β-keto ester and an amine, under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: This step involves the sulfonylation of the dihydropyridinone core using benzenesulfonyl chloride in the presence of a base like pyridine or triethylamine.

    Acetamidation: The acetylation of the intermediate compound is carried out using acetic anhydride or acetyl chloride.

    Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst like sulfuric acid or a base like sodium methoxide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

METHYL 4-{2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon or reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the aromatic rings and the ester moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or palladium on carbon under hydrogen atmosphere.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

METHYL 4-{2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDO}BENZOATE has several scientific research applications:

    Medicinal Chemistry: The compound’s structural features make it a potential candidate for drug development, particularly as inhibitors of specific enzymes or receptors.

    Materials Science: Its unique chemical properties can be exploited in the design of novel materials with specific electronic or optical characteristics.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in various industrial processes.

Mechanism of Action

The mechanism of action of METHYL 4-{2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDO}BENZOATE depends on its specific application. In medicinal chemistry, it may act by binding to a target enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would be specific to the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-{2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDO}BENZOATE: can be compared with other benzenesulfonyl derivatives and dihydropyridinone compounds.

    Benzenesulfonyl Chloride: A simpler sulfonyl compound used in various sulfonation reactions.

    Dihydropyridinone Derivatives: Compounds with similar core structures but different substituents, used in medicinal chemistry.

Uniqueness

The uniqueness of METHYL 4-{2-[3-(BENZENESULFONYL)-4,6-DIMETHYL-2-OXO-1,2-DIHYDROPYRIDIN-1-YL]ACETAMIDO}BENZOATE lies in its combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C23H22N2O6S

Molecular Weight

454.5 g/mol

IUPAC Name

methyl 4-[[2-[3-(benzenesulfonyl)-4,6-dimethyl-2-oxopyridin-1-yl]acetyl]amino]benzoate

InChI

InChI=1S/C23H22N2O6S/c1-15-13-16(2)25(22(27)21(15)32(29,30)19-7-5-4-6-8-19)14-20(26)24-18-11-9-17(10-12-18)23(28)31-3/h4-13H,14H2,1-3H3,(H,24,26)

InChI Key

AIMKUDOJBHUDCD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1CC(=O)NC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3)C

Origin of Product

United States

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